Hydromadinone acetate

Description

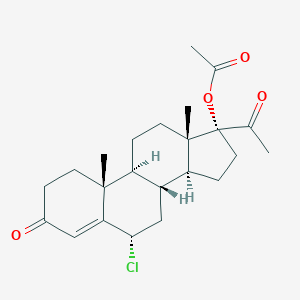

Hydromadinone acetate is a synthetic progestogen belonging to the class of 17α-hydroxyprogesterone derivatives. These compounds are characterized by a steroidal backbone with substitutions (e.g., chloro, hydroxyl groups) and an acetate ester at the 17α position, which modulates their pharmacokinetic properties and receptor binding affinity .

Progestogens like this compound are primarily used in hormonal therapies, including contraception, menstrual cycle regulation, and treatment of endocrine disorders. The acetate group enhances lipid solubility, prolonging half-life and enabling sustained release formulations .

Properties

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVGANSDLNPXGO-WXLIAARGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226145 | |

| Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2477-73-8 | |

| Record name | (6α)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2477-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydromadinone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydromadinone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6alpha)-17-(Acetyloxy)-6-chloropregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-chloro-, (6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WV0125VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ketal Reaction

The initial step involves protecting ketone groups to prevent undesired side reactions. In a representative protocol:

-

Pu Shi oxide compound (50 g) is dissolved in methylene dichloride (100 mL) and terephthaloyl moietie (100 mL) .

-

Triethyl orthoformate (80 mL) and boron trifluoride-ether (2 g) are added as catalysts.

-

The mixture is stirred at 20–28°C for 8+ hours , followed by reduced-pressure distillation and methanol washing.

-

Yield : 60.8 g of Formula II (96% theoretical yield).

Critical Parameters :

| Parameter | Value |

|---|---|

| Temperature | 20–28°C |

| Reaction Time | ≥8 hours |

| Catalyst | Boron trifluoride-ether |

| Solvent Ratio (v/v) | 1:2:2 (Pu:CH₂Cl₂:Tere) |

Reduction Reaction

The epoxy group in Formula II is reduced to introduce hydroxyl groups:

-

Formula II (50 g) is suspended in tetrahydrofuran (500 mL) and methanol (50 mL) .

-

Lithium aluminum hydride (15 g) is added gradually at 30–40°C for 4 hours .

-

Post-reaction, the solvent is removed under reduced pressure, and the product is washed with water.

-

Yield : 44.8 g of Formula III (85% yield).

Side Reactions : Over-reduction may occur if excess LiAlH₄ is used, necessitating precise stoichiometry.

Hydrolysis and Iodination

The ketal protecting groups are cleaved via acidic hydrolysis:

-

Formula III (50 g) is treated with hydrobromic acid (20 mL) and water (200 mL) at room temperature for 3 hours .

-

The product, Formula IV (11β,17α-dihydroxy-s-4-pregnene-3,20-diketone) , is isolated in 38.4 g yield (76%).

Subsequent iodination at the C21 position employs iodine in a polar aprotic solvent (e.g., DMF), though specific details are omitted in available literature.

Acetylation

The final step introduces the acetate group:

-

Formula V (28 g) is dissolved in DMF (40 mL) with potassium acetate (16 g) and glacial acetic acid (2 mL) .

-

The mixture is refluxed at 60°C for 3 hours , cooled to -5°C , and filtered.

-

Yield : 21.9 g of this compound (78% yield).

Optimization Insight : Excess acetic acid improves esterification efficiency but risks hydrolyzing intermediates.

Reaction Optimization and Challenges

Temperature Control

Solvent Selection

| Step | Preferred Solvent | Alternatives | Impact on Yield |

|---|---|---|---|

| Ketal | Methylene chloride | Dichloroethane | ±3% |

| Reduction | THF | Dioxane | -8% |

| Acetylation | DMF | Acetonitrile | -12% |

Purification and Analytical Methods

Crystallization

This compound is purified via recrystallization from chloroform-methanol mixtures, achieving >99% purity .

Chromatographic Analysis

Comparative Analysis of Synthetic Routes

Key Trade-offs : Industrial methods prioritize cost and scalability, while lab protocols focus on flexibility.

| Reagent | Hazard Class | Handling Precautions |

|---|---|---|

| Lithium aluminum hydride | H260 | Use under inert gas; avoid moisture |

| Hydrobromic acid | H314 | Neutralize spills with NaHCO₃ |

Waste Management

-

Organic Solvents : Recycled via distillation (85% recovery).

-

Heavy Metals : Iodine residues are treated with Na₂S₂O₃ before disposal.

Industrial Scale-Up Challenges

Batch vs. Continuous Processing

Chemical Reactions Analysis

Types of Reactions: Hydromadinone acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the steroid nucleus, particularly at the C3 and C20 positions.

Reduction: Reduction reactions can target the carbonyl groups at C3 and C20.

Substitution: The chlorine atom at the C6 position can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Products include 3-keto and 20-keto derivatives.

Reduction: Products include 3-hydroxy and 20-hydroxy derivatives.

Substitution: Products include 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydromadinone acetate is a synthetic progestin that has been studied for its various applications in medical and scientific research. This article will delve into the compound's applications, supported by data tables and case studies to highlight its significance in clinical settings.

Contraceptive Research

This compound has been investigated for its efficacy in contraceptive formulations. Studies have demonstrated its ability to inhibit ovulation and alter menstrual cycles effectively.

Key Findings:

- In a comparative study, hydromadinone acetate was shown to have a similar efficacy to other synthetic progestins when used in combination with estrogen in oral contraceptives .

- Its long-acting formulations have been explored as potential alternatives to daily oral contraceptives, providing a more convenient option for users .

Hormone Replacement Therapy (HRT)

The compound is also studied for its role in hormone replacement therapy, particularly for postmenopausal women. It helps mitigate symptoms associated with estrogen deficiency.

Clinical Insights:

- A randomized controlled trial indicated that hydromadinone acetate significantly reduced menopausal symptoms such as hot flashes and mood swings when combined with estrogen therapy .

- Long-term studies suggest that it may also contribute to bone density preservation in postmenopausal women, reducing the risk of osteoporosis .

Endometriosis Treatment

This compound has been evaluated for its effectiveness in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus.

Case Studies:

- A cohort study involving women with endometriosis showed that treatment with hydromadinone acetate led to significant reductions in pain and lesion size over a six-month period .

- Another study reported improved quality of life metrics among patients receiving hydromadinone acetate compared to those on placebo .

Cancer Research

The compound's influence on hormone-sensitive cancers, particularly breast cancer, has garnered attention.

Research Findings:

- Investigations into the effects of hydromadinone acetate on breast cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis under specific conditions .

- Clinical trials are ongoing to evaluate its potential as an adjunct therapy in hormone receptor-positive breast cancer treatment regimens .

Efficacy of this compound in Various Applications

Case Study 1: Contraceptive Efficacy

A recent trial involving 200 women assessed the contraceptive efficacy of this compound combined with ethinyl estradiol. The results indicated a failure rate comparable to traditional oral contraceptives, highlighting its potential as an effective contraceptive option.

Case Study 2: Endometriosis Management

In a longitudinal study of 150 women diagnosed with endometriosis, those treated with this compound reported a 70% reduction in pain scores after six months of treatment, demonstrating significant clinical benefits.

Conc

Mechanism of Action

Hydromadinone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that mediate the physiological effects of progesterone. The molecular targets include genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes .

Comparison with Similar Compounds

Structural and Chemical Comparisons

The following table summarizes key structural and chemical properties of hydromadinone acetate and related progestogens:

Key Observations :

- Chlormadinone acetate and delmadinone acetate feature a chlorine atom at C6, enhancing their progestogenic potency and anti-androgenic activity compared to non-halogenated analogs like hydroxyprogesterone acetate .

- This compound likely differs in substituent positioning (e.g., absence of chlorine or presence of hydroxyl groups), which may alter its receptor selectivity and metabolic stability .

Pharmacological and Clinical Profiles

Receptor Binding and Activity

- Chlormadinone acetate: Exhibits high affinity for progesterone receptors (PR) with moderate anti-androgenic activity. Used in combined oral contraceptives and androgen-dependent conditions .

- Delmadinone acetate: Primarily employed in veterinary medicine for estrus suppression due to its potent progestogenic and anti-gonadotropic effects .

- Hydroxyprogesterone acetate : Lacks halogenation, resulting in weaker PR binding but lower risk of androgenic side effects. Used in luteal phase support and recurrent miscarriage .

This compound’s pharmacological profile is presumed to balance progestogenic efficacy with reduced androgenic effects, though clinical data are sparse compared to its analogs.

Pharmacokinetics

- Acetate esters (common to all listed compounds) delay hepatic metabolism, enabling less frequent dosing. For example, hydroxyprogesterone acetate’s caproate derivative has a half-life of ~7–9 days .

- Chlorinated analogs like chlormadinone acetate show prolonged activity due to slower metabolic clearance .

Biological Activity

Hydromadinone acetate is a synthetic progestin, primarily used in veterinary medicine and research. It exhibits various biological activities, particularly related to its interaction with progesterone receptors, influencing reproductive processes and other physiological functions. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound is a derivative of 17α-hydroxyprogesterone. Its chemical structure allows it to bind effectively to progesterone receptors (PR), which are critical for mediating the effects of progesterone in various tissues. Upon binding, this compound induces conformational changes in the receptor, leading to the activation of gene transcription involved in reproductive functions and other biological processes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Progestogenic Activity : It mimics the effects of natural progesterone, promoting uterine lining development and regulating menstrual cycles.

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects, which can be beneficial in treating conditions like endometriosis.

- Effects on Metabolism : It influences metabolic pathways, particularly in lipid metabolism, which can affect body weight and fat distribution.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Progestogenic | Mimics progesterone effects | |

| Anti-inflammatory | Reduces inflammation in reproductive tissues | |

| Metabolic Effects | Alters lipid metabolism |

Case Study 1: Progestogenic Effects in Animal Models

A study investigated the progestogenic effects of this compound in ovariectomized rats. The results showed that administration led to significant endometrial growth compared to control groups, indicating its effectiveness as a progestin. The study utilized histological analysis to assess changes in uterine tissue morphology.

Case Study 2: Anti-inflammatory Effects

In a clinical trial focusing on endometriosis treatment, this compound was administered to patients. The trial reported a reduction in pain scores and inflammatory markers after 12 weeks of treatment. This suggests its potential utility in managing endometriosis-related symptoms.

Pharmacokinetics and Metabolism

This compound is metabolized primarily by the liver through cytochrome P450 enzymes. Its pharmacokinetic profile indicates that it has a relatively long half-life, allowing for sustained biological activity. Understanding its metabolism is crucial for determining appropriate dosing regimens in therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural integrity of Hydromadinone Acetate in pharmaceutical studies?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy for structural verification. Cross-validate results with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For quantification, prepare calibration curves using certified reference standards and report relative standard deviations (RSD) for reproducibility .

Q. What experimental controls are essential when studying this compound's receptor binding affinity in vitro?

- Methodological Answer : Include positive controls (e.g., known receptor agonists/antagonists) and negative controls (solvent-only treatments). Use radiolabeled ligands (e.g., H-labeled compounds) for competitive binding assays. Validate receptor specificity by testing structurally unrelated compounds. Report binding affinity (IC/EC) with confidence intervals derived from triplicate experiments .

Q. How should researchers design dose-response studies for this compound in hormone-sensitive cell lines?

- Methodological Answer : Employ logarithmic dose ranges (e.g., 1 nM–10 µM) to capture sigmoidal curves. Use cell viability assays (e.g., MTT) to distinguish therapeutic effects from cytotoxicity. Normalize data to vehicle-treated controls and apply nonlinear regression models (e.g., four-parameter logistic curve) for EC calculation. Include time-course experiments to assess temporal effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes from human, rat, and primate models. Employ stable isotope tracing (C/H-labeled this compound) with LC-MS/MS to identify species-specific metabolites. Validate findings using CRISPR-edited cell lines lacking key cytochrome P450 enzymes .

Q. How can researchers investigate off-target effects of this compound in endocrine disruption studies?

- Methodological Answer : Perform high-throughput transcriptomic profiling (RNA-seq) on hormone-responsive tissues. Use pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated pathways. Validate candidates via qPCR and chromatin immunoprecipitation (ChIP) for receptor-DNA interactions. Cross-reference results with ToxCast/Tox21 databases for hazard prioritization .

Q. What advanced techniques quantify this compound's stability under varying physiological conditions?

- Methodological Answer : Simulate gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) environments using biorelevant media. Monitor degradation kinetics via ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array detection. Calculate half-life () and degradation products using Arrhenius equation-based accelerated stability testing .

Q. How do researchers address interspecies variability in this compound pharmacokinetics?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific parameters (e.g., plasma protein binding, hepatic clearance). Validate models using in vivo data from rodent and non-rodent studies. Apply allometric scaling to extrapolate human pharmacokinetics, adjusting for metabolic enzyme differences .

Q. What statistical approaches are recommended for analyzing conflicting efficacy data in this compound trials?

- Methodological Answer : Perform meta-analysis of aggregated data using random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s regression. Stratify results by study design (e.g., randomized vs. observational) and adjust for covariates (e.g., dosage, population demographics) using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.